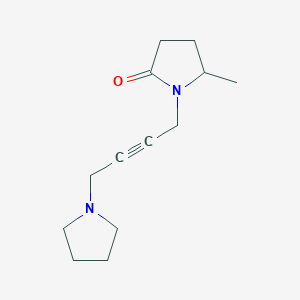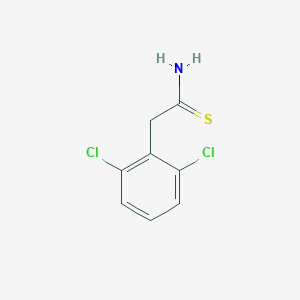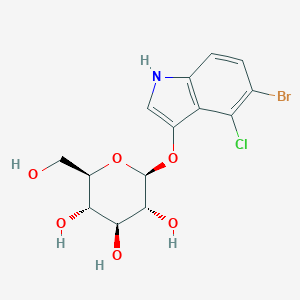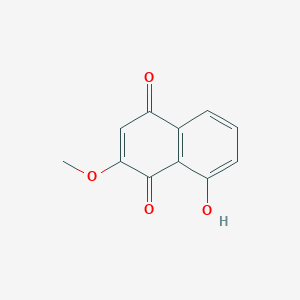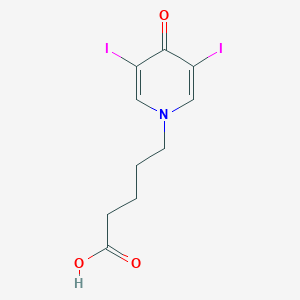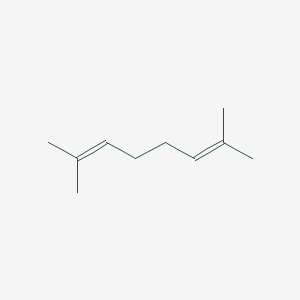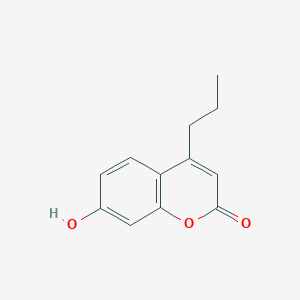
Diethylstilbestrol pinacolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylstilbestrol (DES) is a synthetic estrogen that was widely prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages and premature births. However, it was later discovered that DES had serious side effects, including an increased risk of cancer and reproductive abnormalities in the offspring of women who took the drug. Diethylstilbestrol pinacolone (DESP) is a derivative of DES that has been synthesized for use in scientific research.
Mécanisme D'action
Diethylstilbestrol pinacoloneP exerts its biological effects by binding to estrogen receptors and activating downstream signaling pathways. It has been shown to induce the expression of estrogen-responsive genes and to modulate the activity of other transcription factors. The exact mechanism of action of Diethylstilbestrol pinacoloneP is still being studied, but it is believed to involve the activation of multiple signaling pathways that converge on the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Diethylstilbestrol pinacoloneP has been shown to have a range of biochemical and physiological effects, including the stimulation of cell proliferation, the induction of apoptosis, and the modulation of immune function. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diethylstilbestrol pinacoloneP in scientific research is its high affinity for estrogen receptors, which allows for precise and selective activation of these receptors. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using Diethylstilbestrol pinacoloneP is that it may not fully replicate the effects of natural estrogens, as it is a synthetic derivative.
Orientations Futures
There are several potential future directions for research on Diethylstilbestrol pinacoloneP. One area of interest is the development of novel estrogen receptor modulators that can selectively target different subtypes of estrogen receptors. Another area of interest is the use of Diethylstilbestrol pinacoloneP in the development of new therapies for diseases such as breast cancer, osteoporosis, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of Diethylstilbestrol pinacoloneP and its potential impact on human health.
Méthodes De Synthèse
Diethylstilbestrol pinacoloneP can be synthesized from Diethylstilbestrol pinacolone using pinacolone as a reagent. The reaction involves the removal of the phenolic hydroxyl group from Diethylstilbestrol pinacolone and the addition of a pinacolone molecule to the resulting carbocation. The product is a stable crystalline compound that is soluble in organic solvents.
Applications De Recherche Scientifique
Diethylstilbestrol pinacoloneP is used in scientific research as a tool to study the mechanism of action of estrogen receptors. It has been shown to bind to estrogen receptors with high affinity and to induce transcriptional activity in a similar manner to natural estrogens. This makes it a valuable tool for studying the role of estrogen receptors in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
Numéro CAS |
18922-13-9 |
|---|---|
Nom du produit |
Diethylstilbestrol pinacolone |
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
4,4-bis(4-hydroxyphenyl)hexan-3-one |
InChI |
InChI=1S/C18H20O3/c1-3-17(21)18(4-2,13-5-9-15(19)10-6-13)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3 |
Clé InChI |
VXQMNZNWFJLHAO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES canonique |
CCC(=O)C(CC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Autres numéros CAS |
18922-13-9 |
Synonymes |
diethylstilbestrol pinacolone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



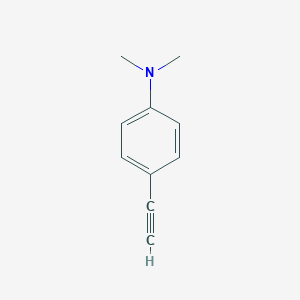
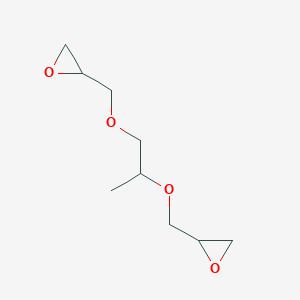
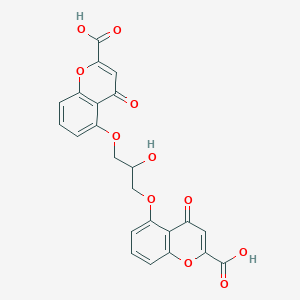
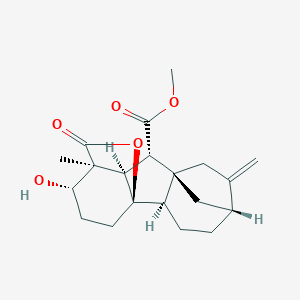
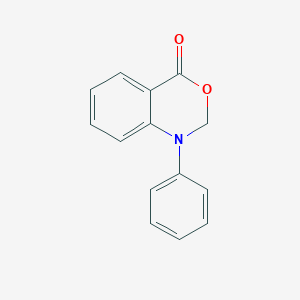
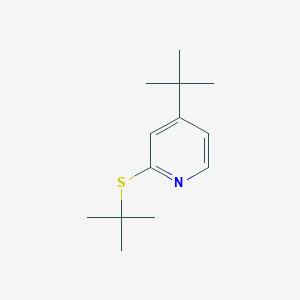
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
